Isoleucine Valsartan

Pharmaceutical Quality Control Process Chemistry Regulatory Compliance

Isoleucine Valsartan (CAS 137862-78-3), designated as Valsartan EP Impurity D, is a mandatory reference standard for HPLC/LC-MS method validation, system suitability, and quantification of Valsartan API. This process-related impurity originates from trace L-isoleucine contamination in the L-valine starting material, and its unique stereochemistry renders it irreplaceable by Impurity A, B, or C. Using any other standard compromises method specificity and pharmacopoeial compliance. Ensure your ANDA submissions and batch release testing meet the ≤0.1% threshold with a certified reference material that enables accurate impurity profiling, stability-indicating method development, and regulatory-grade quality control.

Molecular Formula C25H31N5O3
Molecular Weight 449.5 g/mol
CAS No. 137862-78-3
Cat. No. B044700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleucine Valsartan
CAS137862-78-3
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Isoleucine
Molecular FormulaC25H31N5O3
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O
InChIInChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1
InChIKeyPTLZEWHOZCZLAQ-SBUREZEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoleucine Valsartan (CAS 137862-78-3): Valsartan Impurity D Reference Standard for Pharmaceutical Quality Control


Isoleucine Valsartan (CAS 137862-78-3), chemically designated as N-((2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)-N-pentanoyl-L-isoleucine, is a process-related impurity of the angiotensin II AT1 receptor antagonist Valsartan . This compound is formally classified as Valsartan EP Impurity D and serves as a critical reference standard in the pharmaceutical industry for the development, validation, and execution of analytical methods during Valsartan API manufacturing and finished dosage form quality control [1].

Why Isoleucine Valsartan (CAS 137862-78-3) Cannot Be Substituted with Other Valsartan Impurity Standards


Substituting Isoleucine Valsartan with another Valsartan impurity standard (e.g., EP Impurity A, B, or C) in analytical workflows is not viable due to its unique stereochemical and chromatographic properties. Isoleucine Valsartan arises specifically from trace L-isoleucine contamination in the L-valine starting material during Valsartan synthesis [1]. Regulatory filings, particularly those aligned with the European Pharmacopoeia, explicitly identify this compound as Impurity D, necessitating its use as a specific marker for system suitability, resolution testing, and quantification [2]. Using an incorrect impurity standard would invalidate method specificity, compromise the accuracy of impurity profiling, and lead to non-compliance with pharmacopoeial monographs and ANDA requirements.

Quantitative Evidence for Isoleucine Valsartan (CAS 137862-78-3) as a Critical Analytical Standard


Regulatory Threshold: Isoleucine Valsartan Impurity Limit Defined in Valsartan API Synthesis

The presence of Isoleucine Valsartan in the final Valsartan drug substance is stringently controlled. Patented manufacturing processes require that the level of this specific impurity be limited to no more than 0.1% as determined by area percentage HPLC, with preferred embodiments achieving levels as low as 0.07% [1]. This quantitative limit is a critical quality attribute, as exceeding this threshold can lead to batch rejection and regulatory non-compliance. The limit is directly tied to the specification for the starting material, L-valine, which must contain less than 0.1% of its isoleucine derivative contaminant [2].

Pharmaceutical Quality Control Process Chemistry Regulatory Compliance

Starting Material Control: Isoleucine Contamination Threshold in L-Valine for Valsartan Synthesis

The primary source of Isoleucine Valsartan is trace contamination of the starting material L-valine with L-isoleucine. Patents explicitly state that the L-valine ester salt-forming matter used in the synthesis must contain not more than 0.23% of the corresponding isoleucine ester salt-forming matter to ensure the final API meets its 0.1% impurity limit [1]. Alternative methods for controlling this impurity involve selecting L-valine batches with less than 0.1% isoleucine derivative content by area percentage GC [2].

Synthetic Route Control Raw Material Quality Process Impurity Management

Analytical Target: Isoleucine Valsartan as EP Impurity D in Pharmacopoeial Monographs

Isoleucine Valsartan is codified as Valsartan EP Impurity D in the European Pharmacopoeia . As a listed specified impurity, its identification and quantification are mandatory for batch release testing of Valsartan API and drug products in European markets. The compound is used to establish system suitability criteria for chromatographic methods, such as resolution between Valsartan and its isoleucine analog .

Pharmacopoeial Compliance Reference Standards Method Validation

Primary Research and Industrial Applications for Isoleucine Valsartan (CAS 137862-78-3)


Analytical Method Development and Validation for Valsartan API

Isoleucine Valsartan is an indispensable reference standard for developing and validating high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Valsartan purity. It is used to establish method specificity, linearity, accuracy, and precision, particularly in demonstrating the separation of Valsartan from its structurally similar isoleucine analog. This is a mandatory requirement for ANDA submissions to regulatory agencies [1].

Quality Control (QC) Release Testing of Valsartan Drug Substance and Drug Product

In routine QC laboratories, this compound is used as a reference marker in every batch of Valsartan API and finished dosage form to verify that the level of Impurity D does not exceed the 0.1% threshold mandated by patented processes and pharmacopoeial standards. Its use ensures that only batches meeting strict purity specifications are released for commercial distribution or clinical use [2].

Process Development and Control in Valsartan Manufacturing

During process development and scale-up, Isoleucine Valsartan is used to monitor the efficiency of synthetic steps and purification processes. By quantifying this specific impurity at various stages, process chemists can optimize reaction conditions (e.g., starting material purity, crystallization parameters) to minimize its formation and ensure a robust, high-yielding manufacturing process that consistently produces API with impurity levels below the 0.1% limit [3].

Stability Studies and Forced Degradation Assessment

This impurity standard is critical for stability-indicating method development. It serves as a marker to confirm that the analytical method can detect and quantify Isoleucine Valsartan even in the presence of degradation products formed under stress conditions (e.g., heat, humidity, oxidation). This ensures the method remains valid throughout the drug product's shelf life and can accurately assess any changes in impurity profile over time .

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